

In Vitro and In Vivo Biological Activities of Sophocarpine Monohydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Sophocarpine monohydrate	
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Introduction

Sophocarpine, a quinolizidine alkaloid primarily isolated from plants of the Sophora genus, has a long history in traditional Chinese medicine. Modern pharmacological research has identified a wide spectrum of biological activities, positioning **sophocarpine monohydrate** as a compound of significant interest for drug discovery and development. This technical guide provides an in-depth overview of the in vitro and in vivo biological activities of **sophocarpine monohydrate**, with a focus on its anti-cancer, anti-inflammatory, analgesic, and antiviral properties. Detailed experimental protocols and a summary of quantitative data are presented to facilitate further research and application.

Anti-Cancer Activities

Sophocarpine monohydrate has demonstrated potent anti-tumor effects across various cancer cell lines and in vivo models. Its mechanisms of action are multifaceted, primarily involving the induction of apoptosis, inhibition of cell proliferation, and suppression of metastasis.

In Vitro Data

The cytotoxic effects of sophocarpine have been quantified in several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of



sophocarpine required to inhibit 50% of cell growth, are summarized below.

Cell Line	Cancer Type	IC50 (μM)	Reference
PC-3	Prostate Cancer	Not explicitly quantified	[1]
TSU-Pr1	Prostate Cancer	Not explicitly quantified	[2][3]
DU145	Prostate Cancer	Not explicitly quantified	[4]
PC3	Prostate Cancer	Not explicitly quantified	[4]
MKN45	Gastric Cancer	Not explicitly quantified	
BGC-823	Gastric Cancer	Not explicitly quantified	_
LoVo	Colon Cancer	Not explicitly quantified	

Note: While several studies confirm the dose-dependent inhibitory effect of sophocarpine on these cell lines, specific IC50 values were not consistently reported in the reviewed literature.

In Vivo Data

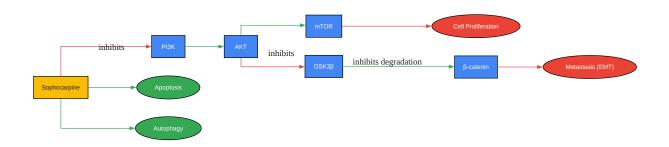
In animal models, sophocarpine has shown significant efficacy in reducing tumor growth.



Animal Model	Cancer Type	Treatment Regimen	Tumor Growth Inhibition	Reference
Nude mice with PC-93 xenografts	Prostate Cancer	Not specified	Significant reduction in tumor size and weight	
Nude mice with colon cancer liver metastasis	Colon Cancer	In combination with oxaliplatin	Augmented inhibitory effect	
Mice with transplanted tumors (S180, U14, Lio 1, W256, L 615)	Various	60 mg/kg qd×10 d (ig)	31-56% inhibition	

Signaling Pathways in Anti-Cancer Activity

Sophocarpine exerts its anti-cancer effects by modulating several key signaling pathways. The PI3K/AKT/mTOR pathway, often hyperactivated in cancer, is a primary target. By inhibiting this pathway, sophocarpine induces apoptosis and autophagy in cancer cells. Furthermore, it has been shown to regulate the AKT/GSK3 β / β -catenin axis, which is crucial in inhibiting the epithelial-to-mesenchymal transition (EMT), a key process in cancer metastasis.





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Sophocarpine's Anti-Cancer Signaling Pathways

Anti-Inflammatory and Analgesic Activities

Sophocarpine monohydrate exhibits significant anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases and pain.

In Vitro Data

In cellular models of inflammation, sophocarpine effectively reduces the production of proinflammatory mediators.

Cell Line	Stimulant	Effect	Concentration	Reference
RAW 264.7	LPS	↓ NO, TNF- α , IL-6 production	50 and 100μg/ml	
RAW 264.7	LPS	↓ TNF- α , IL-6 production	Not specified	

In Vivo Data

Animal models of inflammation and pain have demonstrated the potent in vivo efficacy of sophocarpine.

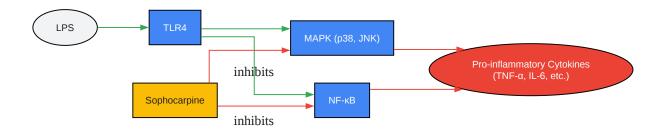


Animal Model	Condition	Treatment Regimen (mg/kg)	Effect	Reference
Rats	Carrageenan- induced paw edema	15 and 30	Dose-dependent reduction in edema	
Mice	Xylene-induced ear edema	20, 40, and 80	Significant inhibition of edema	
Mice	Acetic acid- induced vascular permeation	20 and 40	Dose-dependent reduction in permeability	_
Mice	Acetic acid- induced writhing	40 and 80	Dose-dependent inhibition of writhing	
Mice	Hot plate test	20, 40, and 80	Prolonged foot- licking latency	
Rats	Balloon injury- induced intima hyperplasia	Not specified	Attenuated increase in IL-6, IL-1β, MCP-1, NF-κΒ, TNF-α	_

Signaling Pathways in Anti-Inflammatory Activity

The anti-inflammatory effects of sophocarpine are mediated through the inhibition of the NF-κB and MAPK signaling pathways. In LPS-stimulated macrophages, sophocarpine suppresses the phosphorylation of p38 MAPK and JNK, leading to a decrease in the production of inflammatory cytokines.





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Sophocarpine's Anti-Inflammatory Signaling

Antiviral Activities

Sophocarpine has shown promising antiviral activity, particularly against enterovirus 71 (EV71), the causative agent of hand, foot, and mouth disease.

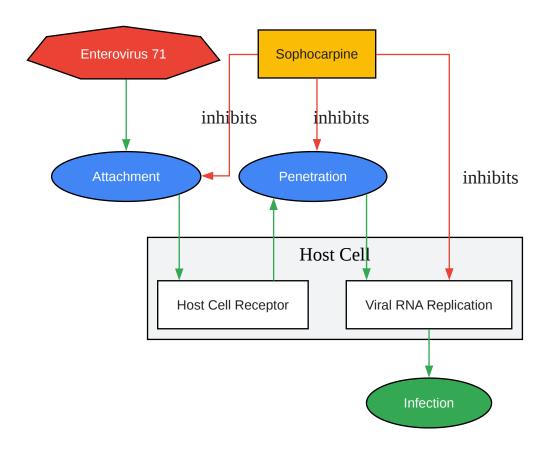
In Vitro Data

Virus	Cell Line	Assay	IC50 / EC50	Reference
Enterovirus 71 (EV71)	Vero	CPE Reduction	350 μg/ml (IC50)	
Human Herpesvirus 6 (HHV-6)	Molt-3	Not specified	Not specified	

Mechanism of Antiviral Action

Studies on EV71 have indicated that sophocarpine inhibits viral attachment and penetration into host cells. It also suppresses the replication of viral genomic RNA, suggesting a multi-pronged antiviral mechanism.





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Antiviral Mechanism of Sophocarpine against EV71

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

In Vitro Assays

- 1. Cell Viability (MTT) Assay
- Objective: To determine the cytotoxic effect of sophocarpine on cancer cells.
- Procedure:
 - Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
 - Treat the cells with various concentrations of sophocarpine monohydrate for 24, 48, or 72 hours.



- $\circ~$ Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- \circ Remove the supernatant and add 150 μ L of DMSO to dissolve the formazan crystals.
- Measure the absorbance at 490 nm using a microplate reader.
- Calculate the percentage of cell viability relative to untreated control cells.

2. Western Blot Analysis

- Objective: To analyze the expression levels of proteins in signaling pathways.
- Procedure:
 - Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
 - o Determine protein concentration using a BCA assay.
 - Separate equal amounts of protein (20-40 μg) by SDS-PAGE and transfer to a PVDF membrane.
 - Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies (e.g., anti-AKT, anti-p-AKT, anti-NF-κB)
 overnight at 4°C.
 - Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
 - Detect the protein bands using an enhanced chemiluminescence (ECL) system.
- 3. Wound Healing (Scratch) Assay
- Objective: To assess the effect of sophocarpine on cancer cell migration.
- Procedure:



- Grow cells to a confluent monolayer in a 6-well plate.
- Create a linear scratch in the monolayer using a sterile 200 μL pipette tip.
- Wash with PBS to remove detached cells and add fresh medium with or without sophocarpine.
- Capture images of the scratch at 0 and 24 hours.
- Measure the width of the scratch and calculate the migration rate.
- 4. Transwell Invasion Assay
- Objective: To evaluate the effect of sophocarpine on cancer cell invasion.
- Procedure:
 - Coat the upper chamber of a Transwell insert (8 μm pore size) with Matrigel.
 - Seed serum-starved cells in the upper chamber in serum-free medium containing sophocarpine.
 - Add medium with 10% FBS to the lower chamber as a chemoattractant.
 - Incubate for 24-48 hours.
 - Remove non-invading cells from the upper surface of the membrane.
 - Fix and stain the invading cells on the lower surface of the membrane with crystal violet.
 - Count the number of invaded cells under a microscope.
- 5. Apoptosis Assay (Flow Cytometry)
- Objective: To quantify sophocarpine-induced apoptosis.
- Procedure:
 - Treat cells with sophocarpine for the desired time.



- Harvest and wash the cells with cold PBS.
- Resuspend the cells in 1X Annexin V binding buffer.
- Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
- Incubate for 15 minutes in the dark at room temperature.
- Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
- 6. Antiviral Cytopathic Effect (CPE) Reduction Assay
- Objective: To determine the antiviral activity of sophocarpine against EV71.
- Procedure:
 - Seed Vero cells in a 96-well plate and grow to confluence.
 - Pre-treat the cells with serial dilutions of sophocarpine for 2 hours.
 - Infect the cells with EV71 at a specific multiplicity of infection (MOI).
 - Incubate the plate and observe for cytopathic effects daily.
 - After 72 hours, assess cell viability using a colorimetric method (e.g., MTT or crystal violet staining).
 - Calculate the 50% inhibitory concentration (IC50).

In Vivo Assays

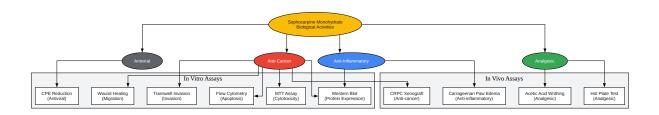
- 1. Carrageenan-Induced Paw Edema in Rats
- Objective: To evaluate the anti-inflammatory effect of sophocarpine in an acute inflammation model.
- Procedure:



- Administer sophocarpine (e.g., 15 and 30 mg/kg, i.p.) to rats.
- After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
- Measure the paw volume using a plethysmometer at 1, 2, 3, 4, and 5 hours postcarrageenan injection.
- Calculate the percentage of edema inhibition compared to the control group.
- 2. Acetic Acid-Induced Writhing Test in Mice
- Objective: To assess the peripheral analgesic activity of sophocarpine.
- Procedure:
 - Administer sophocarpine (e.g., 40 and 80 mg/kg, i.p.) to mice.
 - After 30 minutes, inject 0.1 mL/10g of 0.6% acetic acid solution intraperitoneally.
 - Immediately place the mice in an observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) for 15-20 minutes.
 - Calculate the percentage of inhibition of writhing.
- 3. Hot Plate Test in Mice
- Objective: To evaluate the central analgesic activity of sophocarpine.
- Procedure:
 - Administer sophocarpine (e.g., 20, 40, and 80 mg/kg, i.p.) to mice.
 - At various time points after administration (e.g., 30, 60, 90, 120 minutes), place each mouse on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).
 - Record the latency time for the mouse to show a pain response (e.g., licking a paw or jumping).



- A cut-off time (e.g., 30-60 seconds) is set to prevent tissue damage.
- 4. Castration-Resistant Prostate Cancer (CRPC) Xenograft Model
- Objective: To evaluate the in vivo anti-tumor efficacy of sophocarpine against CRPC.
- Procedure:
 - Surgically castrate male nude mice.
 - Subcutaneously inject CRPC cells (e.g., DU145 or PC3) into the flank of the castrated mice.
 - When tumors reach a palpable size, randomize the mice into treatment and control groups.
 - Administer sophocarpine (at a predetermined dose and schedule) and vehicle control.
 - Measure tumor volume and body weight regularly.
 - At the end of the study, excise and weigh the tumors.



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Experimental Workflow for Sophocarpine Research

Conclusion

Sophocarpine monohydrate is a promising natural compound with a broad range of pharmacological activities. Its demonstrated efficacy in preclinical models of cancer, inflammation, pain, and viral infections warrants further investigation. The detailed experimental protocols and summarized data in this guide are intended to serve as a valuable resource for researchers and drug development professionals, facilitating the advancement of sophocarpine from a traditional remedy to a modern therapeutic agent. Future studies should focus on elucidating more precise molecular mechanisms, conducting comprehensive pharmacokinetic and toxicological profiling, and ultimately, translating these preclinical findings into clinical applications.

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- To cite this document: BenchChem. [In Vitro and In Vivo Biological Activities of Sophocarpine Monohydrate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7980214#in-vitro-and-in-vivo-biological-activities-of-sophocarpine-monohydrate]

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